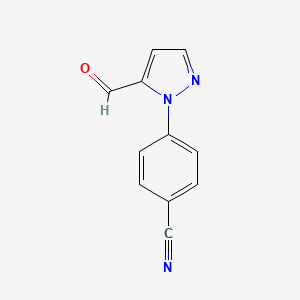

4-(5-formyl-1H-pyrazol-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7N3O |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

4-(5-formylpyrazol-1-yl)benzonitrile |

InChI |

InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)14-11(8-15)5-6-13-14/h1-6,8H |

InChI Key |

IDZFNQNYWNRPGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)N2C(=CC=N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Process Intensification for 4 5 Formyl 1h Pyrazol 1 Yl Benzonitrile

Retrosynthetic Disconnections and Precursor Identification for the Pyrazole-Benzonitrile Core

Retrosynthetic analysis of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile reveals several possible disconnections. The primary disconnection breaks the bond between the pyrazole (B372694) nitrogen and the phenyl ring, leading to two key precursors: a 5-formyl-1H-pyrazole and a 4-halobenzonitrile or a related activated benzene (B151609) derivative. A further disconnection of the 5-formyl-1H-pyrazole at the C-C bond of the formyl group suggests a pyrazole ring that can be formylated in a subsequent step. Alternatively, disconnection within the pyrazole ring itself points towards acyclic precursors that can be cyclized.

A logical forward synthesis could involve the initial formation of a pyrazole ring, followed by N-arylation and subsequent formylation, or formylation of a pyrazole precursor before N-arylation. Another approach involves the reaction of a hydrazine (B178648) derivative with a suitable three-carbon component to construct the pyrazole ring.

The key precursors identified through this analysis include:

4-Hydrazinobenzonitrile

Various 1,3-dicarbonyl compounds or their equivalents

Reagents for formylation such as the Vilsmeier-Haack reagent or those used in the Duff reaction.

Precursors for nitrile formation, such as an aromatic aldehyde, if the nitrile group is introduced later in the synthesis.

Classical Batch Synthesis Approaches to Pyrazole-Carbaldehydes and Aryl Nitrilesumich.edunih.govrsc.orgresearchgate.net

Classical synthesis often involves a stepwise approach to construct the target molecule. This includes the formation of the pyrazole ring, followed by functional group interconversions to introduce the formyl and nitrile groups.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. nih.govresearchgate.netmdpi.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent (a chloroiminium ion). nih.govsemanticscholar.org The pyrazole ring, being electron-rich, undergoes electrophilic substitution, typically at the C4 position, to yield the corresponding pyrazole-4-carbaldehyde. nih.govresearchgate.netarkat-usa.org

The reaction conditions for Vilsmeier-Haack formylation of pyrazoles can be tuned. For instance, the reaction of hydrazones with the Vilsmeier reagent can lead to the cyclization and formylation in a single step to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. semanticscholar.orgnih.govchemmethod.com The temperature can range from 0 °C to elevated temperatures of 80-120 °C, with reaction times varying from a few hours to overnight. nih.govnih.gov Anhydrous conditions are often crucial for the success of the reaction. nih.gov

Table 1: Examples of Vilsmeier-Haack Formylation of Pyrazole Derivatives

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| N'-(1-phenylethylidene)hydrazide | POCl₃, DMF | 80 | 4 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Good | nih.gov |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 | 2 | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde | Good | nih.govarkat-usa.org |

| Hydrazones | POCl₃, DMF | 70 | 6-7 | Pyrazole carbaldehydes | Excellent | nih.gov |

| N-(4-acetylphenyl)benzenesulfonamide | POCl₃, DMF | 70-80 | 2 | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | nih.gov |

The Duff reaction is another classical method for the formylation of aromatic compounds, particularly phenols and other activated aromatic systems. wikipedia.orgecu.edu It utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid. researchgate.netwikipedia.org The reaction proceeds through the formation of an iminium ion intermediate which then attacks the electron-rich aromatic ring. wikipedia.org

While more commonly applied to phenols, the Duff reaction has been successfully used for the formylation of 1-phenyl-1H-pyrazole systems. researchgate.nettandfonline.comresearchgate.net This method has been shown to be chemoselective and regiospecific, yielding formylated derivatives in good yields. researchgate.netresearchgate.net The reaction conditions typically involve heating the pyrazole substrate with HMTA in an acidic medium. researchgate.net

Table 2: Duff Reaction for the Formylation of 1-Phenyl-1H-pyrazoles

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazoles | Hexamethylenetetramine, Acid | Heat | Formylated 1-phenyl-1H-pyrazoles | Good | researchgate.nettandfonline.com |

| Substituted 1-phenyl-1H-pyrazoles | Hexamethylenetetramine | Heat | 1-Phenyl-1H-pyrazole-4-carbaldehydes | 76.5–98.9 | researchgate.net |

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. Several methods are available for this conversion. A common approach involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride to form an aldoxime, which is then dehydrated to the corresponding nitrile. researchgate.netrsc.org Dehydrating agents such as acetic anhydride, formic acid, or various catalysts can be employed. researchgate.netrsc.org

Recent methods have focused on more environmentally friendly and efficient one-pot procedures. For example, aromatic aldehydes can be converted to nitriles in an aqueous medium using O-phenylhydroxylamine hydrochloride. nih.gov Another approach utilizes hydroxylamine hydrochloride in a formic acid-water solution, where formic acid acts as both a catalyst and a solvent. researchgate.net Iron-modified montmorillonite (B579905) K10 has also been used as a heterogeneous catalyst for the one-pot conversion of aromatic aldehydes to nitriles using hydroxylamine hydrochloride. tandfonline.com

Table 3: Methods for Nitrile Formation from Aromatic Aldehydes

| Aldehyde | Reagents | Conditions | Yield (%) | Reference |

| Aromatic aldehydes | Hydroxylamine hydrochloride, Formic acid/H₂O | Heat | High | researchgate.netrsc.org |

| Aromatic aldehydes | O-Phenylhydroxylamine hydrochloride | Methanol/Phosphate buffer, 60 °C | Up to 99 | nih.gov |

| Aromatic aldehydes | Hydroxylamine hydrochloride, Fe-modified K10 | Toluene, Reflux | Good | tandfonline.com |

| Aldehydes | Hydroxylamine hydrochloride, Triethylamine, Triphosgene | Chloroform | - | rsc.org |

Multicomponent Reaction (MCR) Strategies for Pyrazole Ring Constructionnih.govresearchgate.netrsc.orgnih.govnih.govlibretexts.org

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. rsc.orgmdpi.com This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding with high atom economy. rsc.orgacs.org

The most common and classical method for synthesizing the pyrazole ring is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. researchgate.netmdpi.combeilstein-journals.orgnih.gov This approach is highly versatile and can be adapted for MCRs where the 1,3-dielectrophile is generated in situ. nih.govbeilstein-journals.org

For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Similarly, the reaction of aldehydes, malononitrile (B47326), and phenylhydrazine (B124118) can produce aminopyrazole derivatives. rsc.org These reactions can be catalyzed by various catalysts, including Lewis acids, bases, or even performed under catalyst- and solvent-free conditions. rsc.orgbeilstein-journals.org The use of microwave irradiation can often accelerate these reactions. nih.gov

Another variation involves the reaction of terminal alkynes, nitriles, and titanium imido complexes in a [2+2+1] cycloaddition to form pyrazoles. nih.gov A one-pot, three-component procedure involving the condensation of aromatic aldehydes and tosylhydrazine followed by a cycloaddition with terminal alkynes also provides an efficient route to 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Table 4: Multicomponent Reactions for Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

| Aldehydes, Malononitrile, Phenyl hydrazine | Solid-phase vinyl alcohol (SPVA) | Amino pyrazole derivatives | rsc.org |

| Terminal aryl alkynes, Acyl chlorides, Hydrazine derivatives | n-BuLi, Flow chemistry | 3,5-Di- and 1,3,5-trisubstituted pyrazoles | nih.gov |

| Aldehydes, Hydrazone intermediates | One-pot cascade | Monocyclic/tricyclic-fused pyrazoles | rsc.org |

| Aromatic aldehydes, Tosylhydrazine, Terminal alkynes | One-pot | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |

1,3-Dipolar Cycloaddition Routes to Pyrazole Scaffolds

The construction of the pyrazole ring system is frequently accomplished through 1,3-dipolar cycloaddition reactions. This powerful synthetic strategy involves the reaction of a 1,3-dipole with a dipolarophile, leading to the formation of a five-membered heterocyclic ring. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, which react with alkynes or alkyne equivalents as dipolarophiles. acs.orgnih.gov

The cycloaddition of diazo compounds, generated in situ from precursors like tosylhydrazones to enhance safety and practicality, with terminal alkynes provides a convergent and often regioselective route to 3,5-disubstituted pyrazoles. acs.org The regioselectivity of the addition is influenced by steric and electronic factors of the substituents on both the diazo compound and the alkyne. acs.org Similarly, nitrile imines, typically generated in situ from hydrazonoyl halides, readily undergo [3+2] cycloaddition with alkenes or alkynes. When an alkene is used, the initial pyrazoline product can be oxidized to the aromatic pyrazole. nih.gov The use of alkyne surrogates, such as specific bromoalkenes, can also lead to the regioselective formation of tetrasubstituted pyrazoles after a subsequent elimination step. nih.gov

These reactions are versatile, allowing for the introduction of a wide range of substituents onto the pyrazole core. nih.gov One-pot procedures, where the 1,3-dipole is generated and reacted in the same vessel, have been developed to improve efficiency and simplify the synthetic process. acs.orgpdeaamcollege.edu.in

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Base/Conditions | Product Type | Reference |

| Aldehyde Tosylhydrazones | Terminal Alkynes | K2CO3 | 3,5-disubstituted pyrazoles | acs.org |

| Arylhydrazone | Vinyl Derivative | Triethylamine | 1,3,5-trisubstituted pyrazoles | nih.gov |

| Phenyl hydrazones | Benzoquinone | Triethylamine or Pyridine (B92270) | Pyrazole derivatives | pdeaamcollege.edu.in |

| Hydrazonoyl Chlorides | Thiohydantoin Derivatives | Triethylamine | Spiro-pyrazoline adducts | acs.org |

Continuous Flow Chemistry for Scalable and Sustainable Synthesis

Continuous flow chemistry has emerged as a transformative technology for the synthesis of heterocyclic compounds, including pyrazoles, offering significant advantages over traditional batch processing. mdpi.comnih.gov This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com The shift from batch to continuous processes is driven by the need for safer, more efficient, and scalable production methods in the chemical and pharmaceutical industries. galchimia.com Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous intermediates. galchimia.comresearchgate.net

The synthesis of pyrazoles often involves unstable or hazardous intermediates like diazonium salts, diazo compounds, or hydrazines. acs.orgnih.gov Continuous flow processing allows for the in situ generation and immediate consumption of these species, minimizing their accumulation and significantly improving the safety profile of the synthesis. nih.govnih.gov This approach has been successfully applied to multistep syntheses, where different reactors are connected in series to perform sequential transformations without isolating intermediates, creating a streamlined "assembly line" process. nih.govnih.gov

Flow reactors offer numerous benefits for pyrazole synthesis compared to conventional batch methods. galchimia.com These advantages stem from the inherent characteristics of microfluidic systems, which feature high surface-area-to-volume ratios and excellent heat and mass transfer. galchimia.com

Key Advantages:

Enhanced Safety: The small reactor volumes and the ability to generate and consume hazardous reagents in situ drastically reduce the risks associated with handling explosive or toxic intermediates like hydrazines and diazonium salts. mdpi.comnih.gov

Improved Reaction Control: Precise control over temperature, pressure, and residence time allows for the fine-tuning of reaction conditions, leading to higher selectivity, reduced byproduct formation, and improved yields. galchimia.comresearchgate.net

Scalability: Scaling up production in a flow system is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up batch reactors. mdpi.comrsc.org

Increased Efficiency and Speed: Reactions can often be performed faster due to enhanced heat transfer, allowing for the use of higher temperatures and pressures safely, which accelerates reaction kinetics. galchimia.comnih.gov Total residence times for multistep syntheses can be reduced from many hours in batch to mere minutes in flow. nih.gov

Reproducibility and Automation: Flow systems offer superior reproducibility and are amenable to automation, which can accelerate process optimization and ensure consistent product quality. galchimia.comresearchgate.net

Sustainability: Continuous processing often leads to cleaner reactions with less waste, aligning with the principles of green chemistry. mdpi.comnih.gov

While a specific flow protocol for this compound is not detailed in the literature, several established flow methodologies for synthesizing structurally related pyrazoles can be adapted for this target. These protocols demonstrate the feasibility of constructing the core pyrazole-benzonitrile scaffold using continuous processing.

A notable example involves the continuous-flow 1,3-dipolar cycloaddition of alkynes with trimethylsilyldiazomethane (B103560) to produce pyrazoles. This method was successfully used to synthesize 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile with a 78% yield, demonstrating the compatibility of the benzonitrile (B105546) moiety with this flow process. mdpi.com

Another powerful strategy is a two-step tandem reaction in flow, starting from acetophenones. galchimia.com In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate. This stream is then mixed with a solution of hydrazine, and the mixture passes through a second heated reactor to yield the final pyrazole product. galchimia.com This approach is suitable for a wide range of substituted acetophenones and hydrazines, making it applicable to the synthesis of the 4-(pyrazol-1-yl)benzonitrile core by using 4-cyanoacetophenone and 4-cyanophenylhydrazine as starting materials.

Table 2: Overview of a Two-Stage Flow Synthesis of Pyrazoles

| Step | Reactants | Reactor | Temperature | Residence Time | Outcome |

| 1 | Acetophenone, DMADMF in DMF | Stainless-steel coil | 170 °C | 10 min | Enaminone intermediate formation |

| 2 | Enaminone stream, Hydrazine in DMF | Glass mixer-chip | 150 °C | 2 min | Pyrazole product formation |

| Data derived from a general procedure for pyrazole synthesis in flow. galchimia.com |

Furthermore, a four-step continuous flow setup has been developed for converting anilines into N-arylated pyrazoles. nih.gov This "synthesis machine" involves diazotization of the aniline, a metal-free reduction to the corresponding hydrazine, and subsequent condensation with a 1,3-dicarbonyl compound. nih.gov This telescoped process avoids the isolation of hazardous diazonium and hydrazine intermediates and could be adapted by using 4-aminobenzonitrile (B131773) as the initial starting material. nih.gov

Optimization of Reaction Parameters and Purity Enhancement Techniques

The successful synthesis of this compound relies on the careful optimization of reaction parameters to maximize yield and minimize impurities. Key parameters that are typically adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time. researchgate.netmdpi.com For instance, in multicomponent reactions for pyrazole synthesis, screening different catalysts (e.g., Lewis acids, solid-supported catalysts) and solvents (e.g., protic vs. aprotic) is crucial to achieving high product yields. researchgate.netmdpi.comnih.gov Increasing the reaction temperature can improve yields up to an optimal point, after which decomposition or side reactions may occur. mdpi.com The use of green and biodegradable media, such as specific surfactants in water, is also an area of optimization to develop more sustainable synthetic methods. researchgate.net

Following the synthesis, purification is essential to isolate the target compound with high purity. Common techniques for the purification of pyrazole derivatives include:

Recrystallization: This is a standard method for purifying solid crude products. The crude material is dissolved in a suitable hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. pdeaamcollege.edu.in

Column Chromatography: This is a highly effective technique for separating the desired product from byproducts and unreacted starting materials. The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel), and different components are eluted at different rates using a mobile phase (a single solvent or a mixture), allowing for their separation. nih.govpdeaamcollege.edu.in

Washing/Extraction: Simple work-up procedures, such as pouring the reaction mixture into ice water to precipitate the product, followed by filtration and washing, can remove water-soluble impurities. pdeaamcollege.edu.in Liquid-liquid extraction is also used to separate the product from the reaction mixture based on its solubility in immiscible solvents. mdpi.com

The final purity and structural confirmation of the synthesized pyrazole are determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). chemmethod.comnih.gov

Chemical Reactivity and Mechanistic Pathways of 4 5 Formyl 1h Pyrazol 1 Yl Benzonitrile

Reactivity of the Formyl Group (–CHO)

The aldehyde functional group is a cornerstone of the molecule's reactivity, readily participating in a variety of reactions typical of aldehydes, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions (e.g., Imine, Oxime Formation)

The electrophilic carbon atom of the formyl group is highly susceptible to attack by nucleophiles. This reactivity is fundamental to the formation of new carbon-nitrogen bonds, a common strategy in the synthesis of pharmaceutical candidates. A prime example is the reaction with hydrazine (B178648) derivatives to form hydrazones. This reaction is often a key step in the synthesis of novel pyrazole-based compounds with potential antimicrobial activity.

For instance, analogous pyrazole (B372694) aldehydes have been shown to react with various substituted hydrazines under mild conditions, often in a suitable solvent like ethanol, to yield the corresponding hydrazone derivatives. This transformation is crucial in the development of potent growth inhibitors of drug-resistant bacteria. The general mechanism involves the initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to form the stable imine linkage of the hydrazone.

Similarly, the formyl group can react with hydroxylamine (B1172632) to form an oxime. This conversion can be a strategic step in synthetic pathways, for example, the transformation of the aldehyde into a nitrile group via dehydration of the oxime intermediate.

Oxidation and Reduction Transformations

The formyl group of pyrazole aldehydes can be readily oxidized to a carboxylic acid. While specific studies on 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile are not prevalent, the oxidation of similar aromatic aldehydes is a well-established transformation. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). This conversion would yield 4-(5-carboxy-1H-pyrazol-1-yl)benzonitrile, introducing a new functional group for further derivatization.

Conversely, the formyl group can be reduced to a primary alcohol. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting 4-(5-(hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile could serve as a precursor for ethers, esters, or halides.

Condensation Reactions for Elongation and Functionalization

Beyond simple nucleophilic additions, the formyl group is a key participant in condensation reactions that extend the carbon framework or introduce new functional groups. The Vilsmeier-Haack reaction, a common method for introducing a formyl group onto a pyrazole ring, underscores the reactivity of the pyrazole nucleus itself.

The formyl group of the title compound is expected to undergo condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. This would lead to the formation of Knoevenagel condensation products, which are versatile intermediates for the synthesis of various heterocyclic systems. For example, the reaction of similar 4-formyl pyrazole derivatives with malononitrile has been utilized in one-pot, three-component cyclocondensation reactions to synthesize complex pyridine (B92270) derivatives.

Reactivity of the Nitrile Group (–CN)

The nitrile group on the phenyl ring is a versatile functional group that can undergo a range of transformations, providing another avenue for the chemical modification of this compound.

Hydrolysis to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield a carboxamide and, upon further reaction, a carboxylic acid. This reaction transforms the nitrile into two other important functional groups. The hydrolysis proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by tautomerization. This conversion would produce 4-(5-formyl-1H-pyrazol-1-yl)benzamide or 4-(5-formyl-1H-pyrazol-1-yl)benzoic acid, respectively. These derivatives could then be used in a variety of coupling reactions to build larger molecular architectures.

Nucleophilic Additions to the Cyano Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. For example, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone. This reaction provides a method for the formation of a new carbon-carbon bond and the introduction of a ketone functionality.

Cycloaddition Reactions of the Nitrile Functionality

The nitrile group of this compound is a versatile functional group that can participate in various cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. nih.govresearchgate.net This transformation is of significant interest in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, potentially enhancing the pharmacological properties of a molecule. beilstein-journals.orgacs.org

The reaction typically involves treating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid catalyst or an organocatalyst. researchgate.netorganic-chemistry.org The process converts the linear nitrile functionality into a planar, five-membered aromatic heterocycle. This reaction is a key method for late-stage functionalization in drug discovery. beilstein-journals.org The resulting 5-substituted-1H-tetrazole can exist in tautomeric forms. nih.gov

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| [3+2] Cycloaddition (Tetrazole Synthesis) | This compound, Sodium Azide (NaN3) | Zinc salts, Ammonium chloride, or other catalysts; Solvents like DMF or water. organic-chemistry.org | 4-(5-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)benzaldehyde |

Electrophilic and Nucleophilic Reactions on the Pyrazole and Benzonitrile (B105546) Rings

The pyrazole ring in this compound is an aromatic heterocycle with distinct regions of reactivity. Generally, pyrazole is considered a π-excessive aromatic system. nih.gov Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, preferentially occur at the C4 position of the pyrazole ring. nih.govslideshare.netpharmajournal.netscribd.com This is due to the electronic distribution within the ring, where the two nitrogen atoms decrease the charge density at the C3 and C5 positions, making the C4 position the most favorable site for electrophilic attack. pharmajournal.netpharmaguideline.com

Conversely, the benzonitrile ring is electron-deficient due to the electron-withdrawing nature of the nitrile group and the pyrazole substituent. This deactivation makes electrophilic substitution on the benzonitrile ring less favorable than on the pyrazole ring. However, it renders the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group (like a halogen) is present on the ring. The presence of strong electron-withdrawing groups facilitates nucleophilic attack. pharmajournal.net Recent studies suggest that many SNAr reactions, long assumed to be stepwise, may proceed through concerted or borderline mechanisms. nih.govrsc.org

| Ring System | Reaction Type | Predicted Position of Attack | Example Reaction |

|---|---|---|---|

| Pyrazole Ring | Electrophilic Aromatic Substitution | C4 | Nitration (HNO3/H2SO4) to yield 4-(4-nitro-5-formyl-1H-pyrazol-1-yl)benzonitrile. scribd.com |

| Benzonitrile Ring | Nucleophilic Aromatic Substitution (on a derivative) | Ortho/Para to nitrile (if leaving group is present) | Reaction of a fluoro-substituted analogue with an amine nucleophile. |

Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions (for derivative synthesis)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules and have been widely applied in the pharmaceutical industry. researchgate.netmdpi.com Derivatives of this compound, particularly halogenated analogues, can serve as excellent substrates for these transformations to generate libraries of new compounds.

Key reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. mdpi.com A bromo- or iodo-substituted derivative of the parent molecule could be reacted with various aryl or heteroaryl boronic acids to introduce new carbon-carbon bonds. mdpi.comresearchgate.net

Heck-Mizoroki Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.comorganic-chemistry.org This could be used to introduce vinyl groups onto either the pyrazole or benzonitrile ring of a halogenated precursor.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine. It is a vital method for synthesizing aryl amines, which are common motifs in bioactive molecules. researchgate.net

These reactions are valued for their high functional group tolerance and broad substrate scope, making them ideal for derivatization. masterorganicchemistry.com

| Reaction Name | Substrate Example | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-(4-bromo-5-formyl-1H-pyrazol-1-yl)benzonitrile | Arylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | Aryl-substituted pyrazole derivative. researchgate.net |

| Heck-Mizoroki Reaction | 4-bromo-3-(5-formyl-1H-pyrazol-1-yl)benzonitrile | Alkene (e.g., n-butyl acrylate) | Pd(OAc)2, Phosphine ligand, Base | Alkenyl-substituted benzonitrile derivative. organic-chemistry.org |

| Buchwald-Hartwig Amination | 4-(4-bromo-5-formyl-1H-pyrazol-1-yl)benzonitrile | Amine (e.g., morpholine) | Pd catalyst, Ligand (e.g., BINAP) | Amino-substituted pyrazole derivative. |

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For the transformations involving this compound and its derivatives, several mechanistic aspects are noteworthy.

[3+2] Cycloaddition for Tetrazole Synthesis: The formation of a tetrazole from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition. The mechanism involves the concerted or stepwise addition of the 1,3-dipolar azide ion to the nitrile π-system. Computational studies, often employing Density Functional Theory (DFT), can elucidate the transition state geometries and activation energies, confirming the favorability of the cycloaddition pathway. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr has been a subject of detailed investigation. The classical pathway involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent kinetic isotope effect (KIE) studies and computational analyses have provided evidence that many SNAr reactions proceed through concerted mechanisms, where bond formation and bond-breaking occur in a single transition state. nih.govresearchgate.net Some reactions are considered to exist on a mechanistic continuum between the stepwise and concerted pathways, influenced by the nature of the nucleophile, leaving group, and solvent. nih.govrsc.org

Transition Metal-Catalyzed Cross-Coupling: The catalytic cycles of reactions like the Suzuki-Miyaura coupling are well-established. For a palladium-catalyzed Suzuki reaction, the mechanism generally involves three key steps:

Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide.

Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

Each step in this cycle has been the focus of extensive mechanistic and computational studies to understand ligand effects, reaction kinetics, and potential side reactions.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map out the proton and carbon frameworks.

1D NMR (¹H, ¹³C) for Proton and Carbon Environments

The 1D NMR spectra provide primary information regarding the different types of proton and carbon atoms present in the molecule and their immediate electronic surroundings.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each chemically non-equivalent proton. The structure of this compound has seven protons, which are anticipated to appear in four distinct regions corresponding to the aldehyde, the pyrazole (B372694) ring, and the para-substituted benzonitrile (B105546) ring. The aldehydic proton (CHO) is expected to be the most deshielded, appearing as a singlet far downfield, typically above 9.5 ppm. The two protons on the pyrazole ring will appear as doublets due to mutual coupling, with chemical shifts influenced by the electron-withdrawing formyl and benzonitrile groups. The four aromatic protons of the benzonitrile ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) system.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde-H | > 9.5 | Singlet (s) | N/A |

| Pyrazole-H (position 3) | 8.0 - 8.5 | Doublet (d) | 2-3 |

| Pyrazole-H (position 4) | 7.0 - 7.5 | Doublet (d) | 2-3 |

| Benzonitrile-H (ortho to CN) | 7.8 - 8.2 | Doublet (d) | 8-9 |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, as two pairs of carbons in the benzonitrile ring are chemically equivalent due to symmetry. The carbon signals for the aldehyde carbonyl and the nitrile group are particularly characteristic, appearing at the low-field (deshielded) end of the spectrum. The remaining signals correspond to the carbons of the pyrazole and benzonitrile rings.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 185 - 195 |

| Pyrazole (C-5) | 140 - 150 |

| Pyrazole (C-3) | 135 - 145 |

| Benzonitrile (C-ipso, attached to pyrazole) | 138 - 145 |

| Benzonitrile (CH, ortho to pyrazole) | 120 - 128 |

| Benzonitrile (CH, ortho to CN) | 132 - 138 |

| Benzonitrile (C-ipso, CN) | 110 - 118 |

| Nitrile (C≡N) | 117 - 120 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons that are coupled to each other. A key expected cross-peak would be between the two protons on the pyrazole ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the pyrazole and benzonitrile rings.

The aldehyde proton to the C-5 carbon of the pyrazole ring.

The pyrazole protons to the carbons of the benzonitrile ring, and vice-versa.

The benzonitrile protons to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For a relatively rigid molecule like this, NOESY can confirm spatial proximities, such as between the pyrazole H-3 proton and the adjacent protons on the benzonitrile ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or inelastic scattering (Raman) corresponding to molecular vibrations. The spectra are expected to show characteristic bands for the nitrile, carbonyl, and aromatic moieties.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2220 - 2240 | Strong |

| C=O (Aldehyde) | Stretching | 1690 - 1715 | Medium |

| C=N (Pyrazole) | Stretching | 1500 - 1580 | Medium |

| C=C (Aromatic/Heteroaromatic) | Stretching | 1450 - 1600 | Strong |

| C-H (Aldehyde) | Stretching | 2700 - 2750 and 2800 - 2850 | Medium |

| C-H (Aromatic/Heteroaromatic) | Stretching | 3000 - 3150 | Strong |

The nitrile (C≡N) stretch is expected to be a sharp, intense band in both FT-IR and Raman spectra. The aldehyde carbonyl (C=O) stretch will be a strong band in the FT-IR spectrum. The region between 1450 and 1600 cm⁻¹ will contain several bands corresponding to the C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Patterns

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula. For this compound, the molecular formula is C₁₁H₇N₃O.

High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇N₃O |

| Molecular Weight (Monoisotopic) | 197.0589 g/mol |

| Expected [M+H]⁺ Ion | 198.0662 |

Analysis of the fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would include:

Loss of a carbon monoxide molecule (CO, 28 Da) from the formyl group.

Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the pyrazole or benzonitrile moiety.

Cleavage at the bond connecting the two rings.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. As of this writing, a solved crystal structure for this compound is not publicly available. However, based on related structures, a predictive analysis can be made.

The molecule is expected to crystallize in a common space group, such as P2₁/c or P-1. The analysis would reveal the planarity of the pyrazole and benzonitrile rings and the relative orientation between them.

Conformational Analysis and Torsional Angles

A key structural parameter that would be determined from X-ray diffraction is the torsional (dihedral) angle between the benzonitrile and pyrazole rings. This angle is defined by the C-C-N-N bonds linking the two rings.

A small torsional angle would indicate a high degree of planarity, suggesting significant π-conjugation across the two ring systems.

A larger, more twisted angle would suggest that steric hindrance between the rings plays a more significant role, interrupting conjugation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probes

Experimental data regarding the electronic absorption and emission spectra of this compound are not currently published. The electronic transitions of a molecule are a unique fingerprint of its electronic structure, and such data would be invaluable for understanding its photophysical properties.

The conjugated system formed by the phenyl ring attached to the pyrazole ring is expected to result in π-π* electronic transitions, which would be observable in the UV-Vis absorption spectrum. The position and intensity of the absorption maxima (λmax) would be influenced by the solvent polarity. The formyl and nitrile groups, being electron-withdrawing, are anticipated to affect the energy levels of the molecular orbitals and thus the wavelength of these transitions.

Fluorescence spectroscopy would provide information about the molecule's ability to emit light from its lowest singlet excited state. The emission wavelength (λem), quantum yield (ΦF), and excited-state lifetime (τ) are key parameters that characterize the fluorescence behavior. This information is critical for evaluating the potential of the compound in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, or as a photosensitizer.

Table 2: Anticipated Spectroscopic Data for this compound

| Parameter | Symbol | Expected Range | Notes |

|---|---|---|---|

| Absorption Maximum | λmax | Not Available | Dependent on solvent and electronic structure. |

| Molar Absorptivity | ε | Not Available | A measure of the probability of the electronic transition. |

| Emission Maximum | λem | Not Available | Typically red-shifted from the absorption maximum. |

This table is speculative and awaits experimental verification.

Computational and Theoretical Investigations

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for structural elucidation when compared with experimental data. nih.gov

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within DFT. nih.govacs.org These calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts. Comparing the predicted spectrum with the experimental one helps in assigning signals and confirming the proposed molecular structure. rsc.orgacs.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms and directly relate to the peaks observed in an experimental Infrared (IR) spectrum. Comparing the computed and experimental spectra aids in the assignment of functional groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. nih.gov This method predicts the absorption wavelengths (λmax), which correspond to the peaks in a UV-Vis spectrum, providing insight into the electronic structure and conjugated systems within the molecule.

Tautomerism and Conformational Analysis of the Pyrazole (B372694) Ring

Heterocyclic compounds like pyrazoles can exist as different tautomers, which are isomers that readily interconvert, typically through the migration of a proton. clockss.org For 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile, potential tautomerism could involve the pyrazole ring itself or keto-enol tautomerism involving the formyl group. researchgate.netnih.gov

Computational chemistry is a powerful tool to study these equilibria. researchgate.netrsc.org By calculating the ground-state energies of all possible tautomers, researchers can determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most abundant species at equilibrium. Furthermore, conformational analysis can be performed to identify the most stable spatial arrangement (conformer) by calculating the energy as a function of dihedral angle rotations, for instance, the rotation between the pyrazole and benzonitrile (B105546) rings.

Computational Modeling of Reaction Pathways and Transition States

DFT can be used to model the entire pathway of a chemical reaction, providing a detailed understanding of the mechanism. wiley-vch.de This involves identifying and characterizing the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. acs.org

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. acs.org By modeling potential reaction pathways, such as the addition of a nucleophile to the formyl carbon, computational chemists can predict which reaction is kinetically favored (i.e., has the lowest activation energy). acs.orgaip.org

Quantum Chemical Descriptors for Understanding Reactivity and Selectivity

Beyond the global descriptors mentioned in section 5.1.1, DFT also allows for the calculation of local reactivity descriptors. These descriptors help predict which site on a molecule is most likely to react. The Fukui function is a key local descriptor that indicates the change in electron density at a specific atom when an electron is added or removed. hakon-art.comrasayanjournal.co.in This helps identify the most electrophilic and nucleophilic sites within the molecule with greater precision than MEP analysis alone. arxiv.org

By combining global and local descriptors, a comprehensive picture of the molecule's chemical behavior can be constructed. These quantum chemical parameters provide a quantitative foundation for understanding and predicting the reactivity and selectivity of this compound in various chemical transformations. mdpi.comnih.gov

Derivatization Strategies and Synthetic Applications in Novel Chemical Scaffolds

Modular Synthesis of Pyrazole-Benzonitrile Conjugates with Extended π-Systems

The modular synthesis of pyrazole-benzonitrile conjugates allows for the systematic modification of the core structure to develop materials with tailored electronic and photophysical properties. The extension of the π-system is a key strategy for tuning these characteristics.

One effective approach involves multicomponent reactions (MCRs), which enable the construction of complex pyrazole (B372694) derivatives in a single step from simple precursors. For instance, pyrazoles can be synthesized from alkynes, nitriles, and titanium imido complexes in a one-pot procedure. nih.gov This method offers a modular route to variously substituted pyrazoles, where the substituents on the alkyne and nitrile precursors can be altered to extend the π-conjugation of the final product.

Another powerful technique is the Brønsted acid-mediated condensation of hydrazones. organic-chemistry.orgbohrium.com This method utilizes the ambiphilic reactivity of hydrazones to afford multisubstituted pyrazoles under mild conditions. organic-chemistry.orgbohrium.com By choosing appropriate hydrazone precursors, extended aromatic systems can be readily incorporated into the pyrazole scaffold.

Derivatization of the formyl group of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile is a primary route to π-system extension. Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or derivatives of acetic acid, introduces a vinyl linkage, effectively lengthening the conjugated path. For example, the reaction of 2-methyl-3-(1,3-diphenyl-1H-pyrazole-4-carbonyl)chromones with 4-fluorobenzaldehyde (B137897) yields a derivative with an extended vinyl-chromone system. nih.gov Similarly, Wittig reactions with various phosphonium (B103445) ylides can be employed to introduce diverse unsaturated moieties at the formyl position.

The following table summarizes synthetic strategies for creating pyrazole-benzonitrile conjugates with extended π-systems.

| Reaction Type | Reagents | Key Feature | Reference |

| Multicomponent Reaction | Alkynes, Nitriles, Titanium Imido Complexes | One-pot synthesis of highly substituted pyrazoles. | nih.gov |

| Brønsted Acid-Mediated Condensation | Hydrazones | Mild conditions, broad substrate scope for introducing various substituents. | organic-chemistry.orgbohrium.com |

| Knoevenagel Condensation | Active Methylene Compounds (e.g., malononitrile) | Introduction of a C=C double bond, extending conjugation. | nih.gov |

| Vilsmeier-Haack Reaction | POCl₃, DMF on hydrazones | Forms a 4-formyl pyrazole core, which can be further derivatized. |

Formation of Condensed Heterocyclic Systems through Reactions at Formyl and Nitrile Sites

The dual reactivity of the formyl and nitrile groups in this compound provides a robust platform for the construction of fused, polycyclic heterocyclic systems. These reactions often proceed via tandem or cyclocondensation pathways.

The formyl group is a key electrophilic center for building new rings. Condensation with binucleophiles is a common strategy. For instance, reaction with 5-amino-3-methyl-1H-pyrazole can lead to the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one, a complex fused system. nih.gov Similarly, reactions with heterocyclic amidines, such as 5-amino-3-ureido-1H-pyrazole-4-carboxylic acid ethyl ester, serve as pathways to pyrazolopyrimidine and pyrazolotriazine derivatives. eurjchem.com

The nitrile group can also participate in cyclization reactions. While less reactive than the formyl group, it can be activated or undergo cycloaddition. For example, cyclotrimerization of nitriles, often catalyzed by strong acids or metals, can form triazine rings, linking multiple pyrazole units together.

Tandem reactions involving both the formyl group and an adjacent functionality are particularly efficient. For instance, the synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones can be achieved from 5-aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles through an intramolecular cross-dehydrogenative-coupling reaction, where the formyl C-H bond reacts with an arene C-H bond. nih.gov

| Reactant Type | Reaction with this compound | Resulting Heterocyclic System | Reference |

| Aminopyrazoles | Cyclocondensation at the formyl group | Pyrazolo[4,3-e]pyridines | nih.gov |

| Heterocyclic Amidines | Reaction with the formyl group | Pyrazolopyrimidines, Pyrazolotriazines | eurjchem.com |

| Hydrazine (B178648) Derivatives | Condensation with the formyl group | Forms hydrazones, precursors to other fused rings. | nih.gov |

| Active Methylene Compounds & Amines | Multicomponent reactions involving the formyl group | Densely functionalized pyridines or pyrimidines. | nih.gov |

Development as Ligands in Coordination Chemistry for Metal Complexes

The pyrazole ring is a well-established and versatile ligand in coordination chemistry due to the presence of two adjacent nitrogen atoms: a pyridine-like sp²-hybridized nitrogen that is a good electron-pair donor and a pyrrole-like nitrogen. researchgate.netresearchgate.net The this compound scaffold is thus an excellent candidate for designing ligands for a variety of metal complexes.

Design Principles for Pyrazole-Based Ligands

The design of pyrazole-based ligands is governed by several key principles:

Donor Atoms: The primary coordination site is typically the pyridine-like N2 atom of the pyrazole ring. researchgate.net Additional donor atoms can be incorporated through substituents to create multidentate ligands. In this compound, the oxygen of the formyl group and the nitrogen of the nitrile group can also act as potential coordination sites, allowing for chelation.

Steric and Electronic Effects: The substituents on the pyrazole ring significantly influence the coordination properties. The bulky p-cyanophenyl group at the N1 position can direct the coordination geometry and affect the stability of the resulting complex. The electron-withdrawing nature of both the formyl and benzonitrile (B105546) groups modulates the basicity of the pyrazole nitrogen atoms, thereby influencing the strength of the metal-ligand bond.

Multidentate Scaffolds: By linking multiple pyrazole units or introducing other coordinating moieties (e.g., pyridine (B92270), carboxylate), ligands with varying denticity (bidentate, tridentate, etc.) can be designed. This allows for the formation of stable chelate rings with the metal ion. nih.gov

Chelation Modes and Coordination Geometries

Pyrazole-based ligands can adopt several coordination modes, leading to diverse geometries in the resulting metal complexes. researchgate.netnih.gov

Monodentate Coordination: The simplest mode involves the coordination of a single pyrazole ligand to a metal center through its N2 atom. In a silver(I) complex synthesized in the presence of 4-formylbenzonitrile, a related pyrazole-type ligand coordinated in a monodentate fashion through the ring nitrogen. mdpi.com

Bidentate Chelation: Ligands containing a coordinating group at an adjacent position can form a chelate ring. For this compound, simultaneous coordination of the pyrazole N2 atom and the formyl oxygen atom would result in a stable five-membered chelate ring. This N,O-chelation is a known coordination mode for pyrazolones containing a pyridine ring. unicam.it

Bridging Coordination: Pyrazolate anions, formed upon deprotonation of the N1-H (in unsubstituted pyrazoles), are excellent bridging ligands, connecting two metal centers through their two nitrogen atoms. While the N1 position of the title compound is substituted, derivatives can be designed to incorporate this bridging capability. For example, binuclear copper(II) and cobalt(II) complexes have been synthesized where a 4-nitropyrazole-3-carboxylate ligand acts as both a chelating and a bridging ligand. nih.gov

The resulting coordination geometries are highly dependent on the metal ion, the ligand's denticity, and steric factors. Geometries ranging from linear and square-planar to octahedral have been observed in metal complexes with pyrazole-derived ligands. researchgate.netnih.govdntb.gov.ua For instance, X-ray diffraction has revealed distorted square-pyramidal geometries for Cu(II) centers and octahedral geometries for Co(II) centers in complexes with a substituted pyrazole ligand. nih.gov

| Metal Ion | Potential Chelation Mode | Expected Coordination Geometry | Supporting Evidence |

| Ag(I) | Monodentate (N-donor) | Linear | Formation of bis(ligand) complexes. mdpi.com |

| Cu(II) | Bidentate (N,O-chelation), Bridging | Square-planar, Square-pyramidal | Crystal structures of related pyrazole-carboxylate complexes. nih.gov |

| Co(II) | Bidentate (N,O-chelation), Bridging | Octahedral | Crystal structures of related pyrazole-carboxylate complexes. nih.gov |

| Pd(II), Pt(II) | Bidentate (N,N-chelation) | Square-planar | Common for d⁸ metals with bidentate N-donor ligands. nih.gov |

| Zn(II), Cd(II) | Tetradentate (from two ligands) | Tetrahedral | Known for complexes with various pyrazole-derived ligands. nih.gov |

Utilization as Building Blocks for Polymeric and Supramolecular Architectures

The rigid structure and well-defined functional groups of this compound make it an ideal building block for constructing ordered, high-molecular-weight structures such as polymers and supramolecular assemblies. The directional nature of its reactive sites allows for the programmed assembly of complex architectures. uni-mainz.de Bifunctional derivatives of pyrazole are particularly useful for creating 1D–3D coordination polymers. mdpi.com

Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable porosity. Their synthesis relies on the use of rigid molecular building blocks that are stitched together by strong covalent bonds through reversible reactions. rsc.org

The structure of this compound is highly suitable for its use as a building block in COF synthesis. The formyl group is one of the most widely used functionalities for constructing COFs, typically through Schiff base (imine) condensation with amine-based linkers. This reaction is reversible, which is crucial for the error-correction processes that lead to a crystalline, ordered framework rather than an amorphous polymer. rsc.org

To construct a 2D or 3D COF, this compound would be used as a linear or "ditopic" linker, requiring co-condensation with a multitopic linker (e.g., a trigonal or tetrahedral amine). For example, reaction with a C₃-symmetric triamine like 1,3,5-tris(4-aminophenyl)benzene (B174889) would lead to the formation of a porous, crystalline imine-linked COF. The pyrazole and benzonitrile moieties would line the pores of the resulting framework, imparting specific chemical properties such as polarity and potential metal-binding sites. The design of COF building blocks is a key area of research, and molecules with defined geometries and reactive sites are essential. uni-bayreuth.de While flexible building blocks can be used, rigid units are often preferred to facilitate crystalline ordering. rsc.orgfigshare.com

The nitrile groups could also be utilized for COF synthesis, for instance, through cyclotrimerization to form covalent triazine frameworks (CTFs), although the harsh conditions required often lead to less crystalline materials. rsc.org

Self-Assembly via Hydrogen Bonding and π-Stacking

The molecular architecture of this compound is conducive to forming ordered supramolecular assemblies through a combination of hydrogen bonding and π-stacking interactions. The pyrazole ring, with its N-H donor and sp2-hybridized nitrogen acceptor, is a versatile motif for establishing directional hydrogen bonds. These interactions can lead to the formation of various supramolecular structures, such as dimers, chains, and more complex networks. In the solid state, it is anticipated that the formyl group's oxygen atom and the nitrile group's nitrogen atom can act as hydrogen bond acceptors, further diversifying the potential hydrogen-bonding motifs.

The interplay between hydrogen bonding and π-stacking is a critical determinant of the final supramolecular assembly. In many pyrazole derivatives, these interactions work in concert to direct the formation of well-defined, extended structures. It is plausible that this compound would exhibit similar behavior, potentially forming layered or columnar structures in the solid state, driven by a combination of directional hydrogen bonds and stabilizing π-π stacking. The precise nature of these interactions would ultimately be confirmed by single-crystal X-ray diffraction studies.

Development of Chemosensors and Fluorescent Probes (non-biological detection)

The structural framework of this compound incorporates key features that make it a promising candidate for the development of chemosensors and fluorescent probes for the detection of non-biological analytes. The pyrazole moiety is a well-established component in the design of fluorescent sensors, often acting as both a signaling unit and a binding site for various species. The presence of a formyl group and a benzonitrile substituent further enhances its potential in this regard.

The formyl group, being a reactive aldehyde, can participate in reversible covalent interactions or act as a hydrogen bond acceptor, providing a mechanism for analyte recognition. For example, the aldehyde functionality can react with specific analytes, leading to a change in the electronic properties of the molecule and a corresponding alteration in its fluorescence emission. This makes it a suitable platform for designing probes for various environmentally and industrially relevant species.

The pyrazole-benzonitrile scaffold, with its extended π-conjugation, is expected to exhibit fluorescence. Upon interaction with an analyte, processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET) can be modulated, resulting in a "turn-on" or "turn-off" fluorescent response. This change in fluorescence intensity or wavelength can be correlated to the concentration of the target analyte, forming the basis of a quantitative detection method.

Numerous studies have demonstrated the utility of pyrazole and pyrazoline derivatives as fluorescent chemosensors for the detection of heavy metal ions in aqueous environments. tandfonline.comnih.govrsc.org These sensors often employ the nitrogen atoms of the pyrazole ring and other appended functional groups as a chelating unit for metal ions such as Hg²⁺, Zn²⁺, Cd²⁺, and Fe³⁺. tandfonline.comrsc.org The binding of the metal ion perturbs the electronic structure of the fluorophore, leading to a measurable change in its emission properties. Given the structural similarities, derivatives of this compound could be engineered to exhibit selectivity for specific metal ions.

Furthermore, the pyrazole framework can be incorporated into sensors for anions. The N-H proton of the pyrazole ring can act as a hydrogen bond donor to recognize anionic species. The development of pyrazole-based fluorescent probes for anions like fluoride (B91410) and cyanide has been reported, where the interaction with the anion leads to a distinct change in the fluorescence signal. The strategic placement of the formyl and benzonitrile groups in the target compound could be leveraged to fine-tune the selectivity and sensitivity of such anion sensors.

Below is a table summarizing the characteristics of some pyrazole-based fluorescent probes for non-biological detection, illustrating the potential applications of scaffolds similar to this compound.

| Probe Type | Target Analyte | Sensing Mechanism | Detection Limit |

| Pyrazoline-based | Hg²⁺ | Fluorescence quenching | Varies |

| Pyrazole-based | Zn²⁺/Cd²⁺ | Fluorescence enhancement | Micromolar range |

| Pyrazole-based | Fe³⁺/Fe²⁺ | Fluorescence enhancement | Sub-micromolar range |

| Pyrazole-derivative | Al³⁺ | Fluorescence enhancement | Nanomolar range |

| Pyrazole-derivative | Cr³⁺ | Fluorescence quenching | Not specified |

This data highlights the versatility of the pyrazole core in designing sensitive and selective fluorescent chemosensors for a range of non-biological analytes. The functional groups present in this compound provide ample opportunities for further derivatization to create novel and efficient probes for environmental and industrial monitoring.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives

The development of chiral molecules is a cornerstone of modern pharmaceutical and materials science. mdpi.com The formyl group in 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile serves as a critical handle for introducing chirality. Future research is poised to explore several asymmetric synthesis strategies to generate novel, enantiomerically pure derivatives.

One promising approach involves the asymmetric derivatization of the aldehyde. This can be achieved through reactions with chiral auxiliaries or by employing chiral catalysts to create stereocenters. For instance, condensation of the formyl group with chiral amines or hydrazines can yield chiral imines or hydrazones, which themselves can be valuable ligands or intermediates. rsc.org The field of organocatalysis, in particular, offers a robust toolkit for such transformations, enabling highly enantioselective additions to the carbonyl group. rwth-aachen.de

Furthermore, the pyrazole-phenyl backbone presents the possibility of creating atropisomers—molecules that are chiral due to restricted rotation around a single bond. While the synthesis of N-N axially chiral compounds is challenging, recent advancements in atroposelective acylation and other coupling reactions provide a template for future exploration in this area. rsc.org The synthesis of such derivatives would be a significant step toward creating novel chiral ligands and materials with unique stereochemical properties.

Table 1: Potential Asymmetric Transformations of this compound

| Reaction Type | Reagent/Catalyst System | Potential Chiral Product |

|---|---|---|

| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | Chiral (pyrazolyl)methanol derivatives |

| Nucleophilic Addition | Organocatalysts (e.g., Proline derivatives) | Enantioenriched homoallylic alcohols |

| Imine Formation | Chiral Primary Amines | Chiral Schiff Bases / Imine Ligands |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing how chemical reactions are designed and optimized. rjptonline.orgchemai.io For a molecule like this compound, ML algorithms can be trained on existing datasets of pyrazole (B372694) synthesis and functionalization to predict reaction outcomes with high accuracy. rjptonline.org

Future research could focus on developing predictive models for:

Reaction Yield and Selectivity: AI can analyze a vast array of parameters, including catalysts, solvents, temperatures, and substrate electronic properties (sterics and orbitals), to forecast the most efficient conditions for modifying the compound. eurekalert.orgchemeurope.com This would accelerate the discovery of new derivatives by minimizing trial-and-error experimentation.

Property Prediction: By correlating structural features with functional properties, ML models can predict the biological activity or material characteristics of novel derivatives. For example, algorithms have been successfully used to predict the antitumor activity of pyrazole-containing compounds, demonstrating the potential for designing new therapeutic agents. nih.gov

Retrosynthesis and Novel Route Discovery: Advanced AI tools can propose novel synthetic pathways to the target molecule or its derivatives, potentially identifying more efficient or sustainable routes that a human chemist might overlook.

Computational chemistry, including methods like density functional theory (DFT), provides the foundational data on molecular and electronic structures that power these ML models, offering deep insights into the behavior of pyrazole derivatives. eurasianjournals.com

In-depth Studies of Excited-State Dynamics for Photofunctional Materials

The this compound structure, featuring a potential electron-donating pyrazole ring linked to an electron-accepting benzonitrile (B105546) group, is characteristic of a donor-acceptor (D-A) chromophore. Such molecules are of great interest for applications as photofunctional materials, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. globalresearchonline.net

A critical area for future investigation is the in-depth study of the compound's excited-state dynamics. Upon absorption of light, the molecule enters an excited state, and its subsequent relaxation pathways determine its photophysical properties (e.g., fluorescence, phosphorescence, or non-radiative decay). Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy, combined with quantum chemical calculations, can elucidate these complex processes.

Key research questions include:

What is the nature of the lowest excited state (e.g., locally excited vs. charge-transfer state)?

What is the fluorescence quantum yield and lifetime?

Are there efficient non-radiative decay pathways, such as conical intersections between electronic states, that quench fluorescence? rsc.org

Can the molecule undergo processes like excited-state intramolecular proton transfer (ESIPT), which can lead to dual-band fluorescence? rsc.org

Understanding these fundamental dynamics is crucial for the rational design of new materials based on this pyrazole scaffold with tailored optical and electronic properties.

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand

The structure of this compound is exceptionally well-suited for its use as a precursor to catalytic ligands. rsc.org The pyrazole ring itself is an effective metal-coordinating unit, and the formyl group can be readily transformed into a wide variety of other donor groups, allowing for the synthesis of bidentate or polydentate ligands.

For example, condensation with amines, hydrazines, or hydroxylamines can produce imine, hydrazone, or oxime functionalities, respectively. This creates a versatile platform for generating ligands with tunable steric and electronic properties. The nitrogen atoms of the pyrazole and the newly formed C=N group can chelate to a metal center, forming stable complexes. The benzonitrile group, acting as an electron-withdrawing substituent, can modulate the electronic properties of the resulting metal complex, thereby influencing its catalytic activity.

Future research could focus on synthesizing a library of such ligands and their corresponding metal complexes (e.g., with palladium, ruthenium, copper, or silver). mdpi.comnih.gov These novel catalytic systems could then be screened for activity in a range of important organic transformations, including:

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

Asymmetric hydrogenation and transfer hydrogenation.

Oxidation and epoxidation reactions.

The development of catalysts based on this readily accessible scaffold could lead to more efficient and selective chemical processes.

Table 2: Potential Ligand Types Derived from this compound

| Ligand Type | Synthesis Method | Coordinating Atoms | Potential Metal Partners |

|---|---|---|---|

| Imine (Schiff Base) | Condensation with primary amine | N(pyrazole), N(imine) | Pd, Cu, Ru, Fe |

| Hydrazone | Condensation with hydrazine (B178648) | N(pyrazole), N(hydrazone) | Ni, Co, Ag |

| Oxime | Condensation with hydroxylamine (B1172632) | N(pyrazole), N(oxime) | Cu, Rh |

Unconventional Reactivity and Green Chemical Transformations

In line with the growing importance of sustainable chemistry, future research should explore unconventional and green methods for the synthesis and transformation of this compound. thieme-connect.com Traditional organic synthesis often relies on volatile and hazardous organic solvents, but greener alternatives are gaining prominence.

Promising areas of investigation include:

Solvent-Free Synthesis: Many pyrazole syntheses have been successfully adapted to solvent-free conditions, often using grinding (mechanochemistry) or microwave irradiation. jetir.orgresearchgate.netresearchgate.net These methods can reduce waste, shorten reaction times, and sometimes lead to higher yields.

Aqueous Synthesis: Utilizing water as a solvent is a key goal of green chemistry. Developing synthetic routes for pyrazoles in aqueous media, perhaps using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction, is a highly desirable objective. thieme-connect.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly atom-economical. Designing a one-pot, multicomponent synthesis for this compound or its derivatives would be a significant advancement in efficiency and sustainability. rsc.orgnih.gov

By focusing on these green chemical transformations, the environmental impact associated with the production and use of this valuable chemical scaffold can be significantly minimized.

Q & A

What are the key synthetic strategies for preparing 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile?

Basic Synthesis Methodology

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, a related pyrazole-triazole hybrid was synthesized by reacting 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with terminal alkynes in a THF/water mixture, using copper sulfate and sodium ascorbate as catalysts . Optimized conditions include a 1:1 solvent ratio and ambient temperature to achieve high yields (>90%).

Advanced Considerations

Regioselectivity in pyrazole functionalization must be addressed. Substituent positioning (e.g., formyl group at the 5-position) can be controlled using directing groups or protecting strategies. For instance, highlights the use of azido intermediates to ensure precise triazole formation .

How is X-ray crystallography applied to characterize this compound?

Basic Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. A structurally similar pyrazole-benzonitrile derivative (CHFN) was analyzed using SHELXL (SHELX-97), revealing orthorhombic symmetry (space group Pca2) with bond angles and lengths consistent with aromatic and nitrile groups .

Advanced Refinement Challenges

High-resolution data (e.g., R factor = 0.038) requires careful handling of hydrogen bonding and thermal motion parameters. notes that SHELX software is robust for small-molecule refinement but may struggle with disordered solvent molecules in crystal lattices .

What biological activities are associated with this compound?

Basic Activity Screening

Pyrazole-benzonitrile derivatives exhibit enzyme inhibitory properties. For example, reports xanthine oxidase inhibition (IC ~5 µM) for a triazole-pyrazole hybrid, suggesting potential for gout treatment .

Advanced Mechanistic Insights

The formyl group may enhance target binding via Schiff base formation with lysine residues in enzymes. Computational docking (e.g., AutoDock Vina) could validate interactions, as seen in ’s SAR studies on similar scaffolds .

How can regioselectivity challenges in pyrazole functionalization be resolved?

Advanced Synthetic Design

Regioselectivity is influenced by electronic and steric factors. For 5-formyl substitution, pre-functionalization of the pyrazole ring with electron-withdrawing groups (e.g., nitro) can direct formylation. demonstrates this using azido intermediates to guide triazole formation .

What computational methods are used to predict binding modes?

Advanced Modeling Approaches

Density Functional Theory (DFT) optimizes geometry for docking studies. Molecular dynamics simulations (e.g., GROMACS) assess stability in enzyme binding pockets. ’s SAR analysis on pyrazole derivatives illustrates how substituent polarity affects binding affinity .

How to address contradictions in spectroscopic vs. crystallographic data?

Advanced Data Reconciliation

Discrepancies between NMR (solution state) and XRD (solid state) can arise from conformational flexibility. For example, emphasizes using SHELXL’s restraints for flexible groups during refinement . Dynamic NMR or variable-temperature studies may resolve ambiguities.

What stability considerations apply under reaction conditions?

Basic Stability Profiling

The nitrile group is susceptible to hydrolysis under acidic/basic conditions. ’s synthesis in neutral THF/water at room temperature minimizes degradation .

Advanced Degradation Pathways

LC-MS can identify byproducts (e.g., ’s UPLC-MS/MS method for detecting formyl-related impurities) .

How to design SAR studies for enhanced bioactivity?

Advanced SAR Strategies

Systematic substitution at the pyrazole 3- and 5-positions (e.g., replacing formyl with acetyl or hydroxymethyl) is guided by ’s kinase inhibitor design . Bioisosteric replacements (e.g., triazoles for pyrazoles) are explored in .

What analytical techniques quantify trace impurities?

Advanced Quality Control

UPLC-MS/MS (as in ) achieves ppb-level detection of genotoxic impurities like unreacted aldehydes. Method validation includes spike-recovery tests (90–110% accuracy) .

How to resolve challenges in crystallizing hygroscopic derivatives?

Advanced Crystallography Techniques

Hygroscopic crystals require inert atmospheres (e.g., N gloveboxes) and fast data collection. ’s use of low-temperature (193 K) XRD mitigates moisture interference . Anti-solvent vapor diffusion (e.g., ether into DMF) improves crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.